

[1,1'-Biphenyl]-2,4-diol CAS number and nomenclature

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Compound of Interest

Compound Name: [1,1'-Biphenyl]-2,4-diol

Cat. No.: B1589253

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An In-Depth Technical Guide to **[1,1'-Biphenyl]-2,4-diol** (CAS: 611-62-1): Nomenclature, Synthesis, and Applications

Introduction

[1,1'-Biphenyl]-2,4'-diol is a hydroxylated biphenyl, a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This particular isomer, with hydroxyl groups at the 2 and 4' positions, represents an important scaffold in medicinal chemistry and materials science. Biphenyl derivatives are noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]} The specific placement of hydroxyl groups on the biphenyl core imparts unique chemical properties, influencing its reactivity, potential for hydrogen bonding, and interaction with biological targets. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering the compound's nomenclature, physicochemical properties, modern synthetic strategies, analytical methodologies, key applications, and safety protocols.

Chemical Identity and Nomenclature

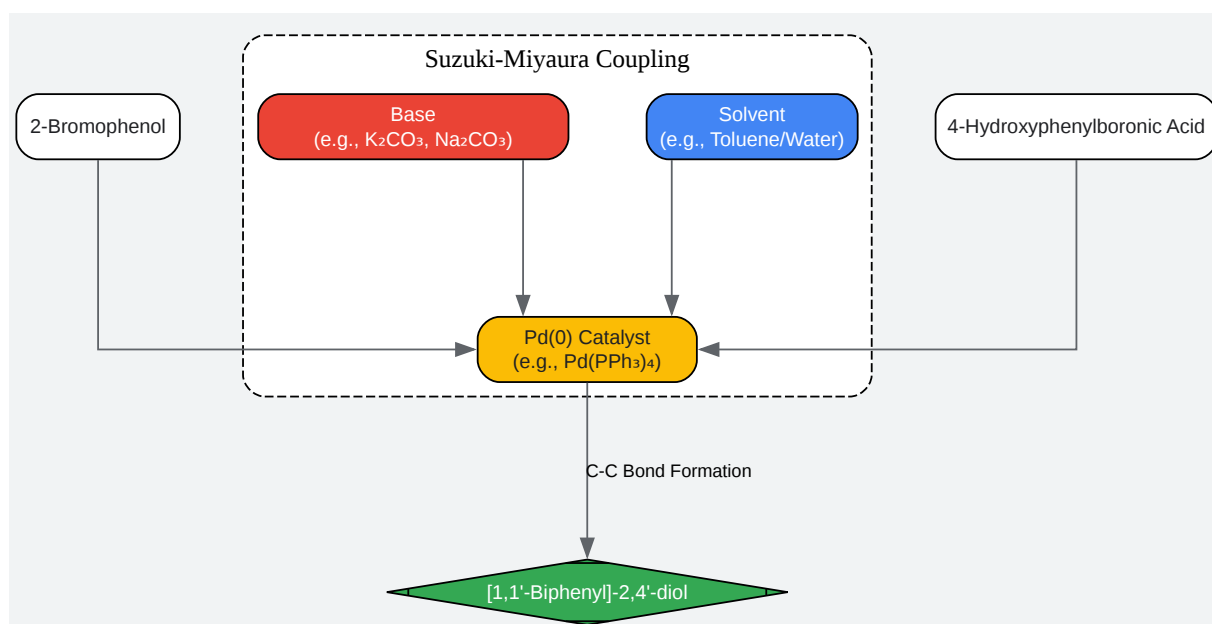
Precise identification is critical in research and development. The unique identifier for [1,1'-Biphenyl]-2,4'-diol is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 611-62-1^{[3][4]}

The nomenclature for this compound can vary depending on the system used. A clear understanding of these naming conventions is essential for accurate literature searches and communication. The IUPAC name, 2-(4-hydroxyphenyl)phenol, provides an unambiguous description of the molecular structure.[4]

Nomenclature Type	Name
Systematic Name	[1,1'-Biphenyl]-2,4'-diol
IUPAC Name	2-(4-hydroxyphenyl)phenol[4]
Common Synonyms	2,4'-Dihydroxybiphenyl, 2,4'-Biphenyldiol, o,p'-Biphenol, 4-(2-Hydroxyphenyl)phenol[4]

The numbering of the biphenyl core follows a standard convention where one ring is numbered 1-6 and the other is numbered 1'-6', starting from the point of attachment.



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Caption: Synthetic workflow via Suzuki-Miyaura coupling.

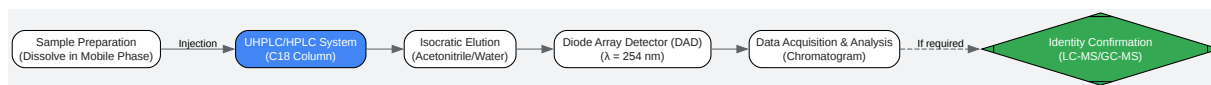
Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Suzuki-Miyaura coupling principles. [5]

- **Reaction Setup:** To a flame-dried round-bottom flask, add 2-bromophenol (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- **Inert Atmosphere:** Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- **Solvent Addition:** Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via syringe.
- **Catalyst Addition:** Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 eq), under a positive pressure of the inert gas.
- **Reaction:** Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 6-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- **Extraction:** Wash the organic layer with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure [1,1'-Biphenyl]-2,4'-diol.

Analytical Methodologies

Accurate quantification and identity confirmation are paramount. High-Performance Liquid Chromatography (HPLC) is the standard for analyzing biphenyl compounds and their metabolites due to its precision and sensitivity. [6][7]



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Caption: Analytical workflow for HPLC analysis.

Protocol: Reverse-Phase HPLC Analysis

This method is adapted from established procedures for biphenyl analysis. [6]

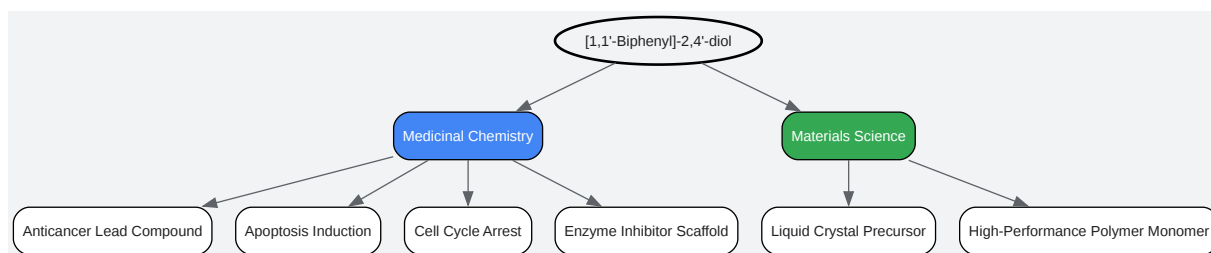
- Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
- Column: A reverse-phase C18 column (e.g., Luna C18, 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed prior to use.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Standard Preparation: Prepare a stock solution of [1,1'-Biphenyl]-2,4'-diol in the mobile phase at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 0.5-50 µg/mL).

- **Sample Preparation:** Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a final concentration within the linear range of the calibration curve.
- **System Validation:** The protocol's integrity is ensured by running a system suitability test (SST) before analysis. This includes multiple injections of a standard to check for repeatability in retention time, peak area, and theoretical plates, ensuring the system is performing correctly. Linearity is established from the calibration curve ($R^2 \geq 0.999$). [8]

Applications in Research and Drug Development

The hydroxylated biphenyl scaffold is a privileged structure in medicinal chemistry. These compounds are of significant interest due to their structural similarity to endogenous molecules and their ability to participate in key biological interactions.

- **Anticancer Agents:** Hydroxylated biphenyls have demonstrated potent antiproliferative activity against various cancer cell lines, including malignant melanoma. [9] Their mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making them valuable lead compounds for developing new cancer therapies. [2][9]* **Enzyme Inhibition:** The phenolic hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibitory activity. This makes them candidates for targeting a range of enzymes implicated in disease.
- **Intermediates in Synthesis:** [1,1'-Biphenyl]-2,4'-diol serves as a versatile building block. The hydroxyl groups can be further functionalized to synthesize more complex molecules for applications in pharmaceuticals, liquid crystals, and advanced polymers. [10][11]



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Caption: Key application areas for [1,1'-Biphenyl]-2,4'-diol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for [1,1'-Biphenyl]-2,4'-diol may not be universally available, data from closely related biphenols provide essential guidance. [12][13][14]

- **General Hazards:** Biphenols are typically classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation. [12][15]* **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [12][13]* **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [13][16]* **Disposal:** Dispose of waste materials in accordance with local, regional, and national regulations.

Hazard Statement	Description
H315	Causes skin irritation [12]
H319	Causes serious eye irritation [12]
H335	May cause respiratory irritation [12]

Conclusion

[1,1'-Biphenyl]-2,4'-diol (CAS: 611-62-1) is a compound of considerable scientific interest, underpinned by its versatile chemistry and promising biological profile. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling, and its purity can be reliably assessed using standard analytical techniques such as RP-HPLC. For professionals in drug discovery and materials science, this molecule represents a valuable scaffold for building novel therapeutics and advanced materials. Adherence to proper safety protocols is essential when handling this and related chemical entities.

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